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Abstract
D927 (also known as DS11252927) is a novel small molecule that has garnered significant

interest in the field of metabolic disease research. It functions as a molecular glue, enhancing

the interaction between RAS proteins and the p110α catalytic subunit of phosphoinositide 3-

kinase (PI3Kα). This allosteric modulation activates the PI3K/Akt signaling pathway, leading to

the translocation of glucose transporter 4 (GLUT4) to the cell membrane and subsequent

glucose uptake. This technical guide provides a comprehensive overview of the synthesis and

purification of D927, intended to support researchers in its preparation and evaluation. The

guide details a plausible multi-step synthetic protocol and outlines a robust purification strategy,

complete with characterization data. Furthermore, it visualizes the compound's mechanism of

action and the experimental workflow.

Introduction
D927 is an orally active GLUT4 translocation activator with a reported EC50 of 0.14 μM.[1] Its

unique mechanism of action, which involves the stabilization of the RAS-PI3Kα complex, sets it

apart from traditional insulin-mimetic compounds. By activating the PI3Kα-AKT pathway, D927
increases the phosphorylation of Akt and p70S6 kinase, without affecting the RAF-ERK1/2

pathway.[1] This targeted activity has shown promise in preclinical models of both type 1 and

type 2 diabetes, where it improves hyperglycemia.[1] The development of potent and selective

GLUT4 translocation activators like D927 represents a promising therapeutic strategy for
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metabolic disorders. This guide aims to provide the necessary technical details for the

synthesis and purification of D927 to facilitate further research and development.

Synthesis of D927 (DS11252927)
The synthesis of D927, chemically named 2-[3-Fluoro-4-({7-[2-(2-

methoxyethoxy)phenyl]thieno[2,3-d]pyridazin-4-yl}amino)phenyl]acetamide, can be achieved

through a multi-step process. The general strategy involves the construction of the core

thieno[2,3-d]pyridazine scaffold followed by functionalization with the appropriate side chains. A

plausible synthetic route is detailed below, based on established methods for the synthesis of

similar heterocyclic compounds.[2]

Experimental Protocol for Synthesis
Step 1: Synthesis of the Thieno[2,3-d]pyridazine Core

A common method for constructing the thieno[2,3-d]pyridazine core involves the condensation

of a substituted thiophene with a hydrazine derivative.

Reaction: A substituted 2-aminothiophene-3-carboxylate is reacted with hydrazine hydrate in

a suitable solvent such as ethanol or acetic acid under reflux.

Reagents:

Substituted 2-aminothiophene-3-carboxylate

Hydrazine hydrate

Ethanol or Acetic Acid

Procedure:

Dissolve the substituted 2-aminothiophene-3-carboxylate in the chosen solvent in a round-

bottom flask.

Add an excess of hydrazine hydrate to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product, a pyrazolopyrimidine derivative, often precipitates out of the solution and can

be collected by filtration.

Wash the precipitate with a cold solvent and dry under vacuum.

Step 2: Chlorination of the Thieno[2,3-d]pyridazine Core

The hydroxyl groups on the pyridazine ring are converted to chloro groups to enable

subsequent nucleophilic substitution.

Reaction: The pyrazolopyrimidine derivative from Step 1 is treated with a chlorinating agent

such as phosphorus oxychloride (POCl₃).

Reagents:

Pyrazolopyrimidine derivative

Phosphorus oxychloride (POCl₃)

Procedure:

Carefully add the pyrazolopyrimidine derivative to an excess of phosphorus oxychloride in

a flask equipped with a reflux condenser.

Heat the mixture at reflux for several hours.

After the reaction is complete, cool the mixture to room temperature.

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess

POCl₃.

The chlorinated product will precipitate and can be collected by filtration.
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Wash the solid with water and dry thoroughly.

Step 3: Nucleophilic Substitution with the Phenylacetamide Moiety

The final step involves the coupling of the chlorinated thieno[2,3-d]pyridazine with the

appropriate aniline derivative.

Reaction: The dichlorinated thieno[2,3-d]pyridazine is reacted with 2-(4-amino-3-

fluorophenyl)acetamide in the presence of a base.

Reagents:

Dichlorinated thieno[2,3-d]pyridazine

2-(4-amino-3-fluorophenyl)acetamide

A suitable base (e.g., diisopropylethylamine - DIPEA)

A polar aprotic solvent (e.g., dimethylformamide - DMF)

Procedure:

Dissolve the dichlorinated thieno[2,3-d]pyridazine and 2-(4-amino-3-

fluorophenyl)acetamide in DMF.

Add the base (DIPEA) to the mixture.

Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

Once the reaction is complete, cool the mixture and pour it into water.

The crude D927 product will precipitate. Collect the solid by filtration and proceed to

purification.

Purification of D927
Purification of the crude D927 is essential to obtain a high-purity compound for biological and

pharmacological studies. A multi-step purification strategy is typically employed.
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Experimental Protocol for Purification
Step 1: Column Chromatography

Stationary Phase: Silica gel is a common choice for the initial purification of pyrimidine

derivatives.[3]

Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a

polar solvent (e.g., ethyl acetate or methanol) is used. The optimal solvent system should be

determined by TLC analysis of the crude product.[3]

Procedure:

Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a

chromatography column.

Dissolve the crude D927 in a minimal amount of the mobile phase or a suitable solvent

and load it onto the column.

Elute the column with the solvent gradient, starting with a low polarity and gradually

increasing it.

Collect fractions and monitor them by TLC to identify those containing the pure product.

Combine the pure fractions and evaporate the solvent under reduced pressure.

Step 2: Recrystallization or Preparative HPLC

For obtaining highly pure D927, a final purification step of recrystallization or preparative High-

Performance Liquid Chromatography (HPLC) may be necessary.

Recrystallization:

Solvent Selection: A suitable solvent system for recrystallization is one in which D927 is

sparingly soluble at room temperature but highly soluble at an elevated temperature.

Common solvents to screen include ethanol, methanol, acetonitrile, and mixtures with

water.
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Procedure: Dissolve the partially purified D927 in a minimal amount of the hot solvent.

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath

to induce crystallization. Collect the pure crystals by filtration.

Preparative HPLC:

Column: A reversed-phase C18 column is typically used for the purification of small

molecules.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount

of a modifier like trifluoroacetic acid (TFA) or formic acid, is employed.

Procedure: Dissolve the compound in the mobile phase and inject it onto the preparative

HPLC system. Collect the fraction corresponding to the D927 peak. Lyophilize the

collected fraction to obtain the pure compound.

Data Presentation
The following tables summarize the expected quantitative data for the synthesis and

purification of D927.

Table 1: Synthesis Reaction Parameters and Yields
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Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Time (h) Yield (%)

1

Thieno[2,3-

d]pyridazin

e formation

Substituted

thiophene,

Hydrazine

hydrate

Ethanol Reflux 4-6 70-80

2
Chlorinatio

n

Pyrazolopy

rimidine,

POCl₃

Neat Reflux 3-5 80-90

3

Nucleophili

c

Substitutio

n

Dichlorinat

ed

intermediat

e, Aniline

derivative,

DIPEA

DMF 90 12-16 50-60

Table 2: Purification Parameters and Purity Analysis

Purification
Step

Method
Stationary
Phase/Colu
mn

Mobile
Phase/Solv
ent

Purity
before (%)

Purity after
(%)

1

Column

Chromatogra

phy

Silica Gel

Hexane/Ethyl

Acetate

gradient

60-70 90-95

2
Recrystallizati

on
-

Ethanol/Wate

r
90-95 >98

3
Preparative

HPLC
C18

Water/Aceton

itrile with

0.1% TFA

>95 >99

Table 3: Characterization Data for D927
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Analysis Method Expected Result

Purity HPLC >99%

Identity ¹H NMR (DMSO-d₆)

Peaks corresponding to

aromatic, methoxyethoxy, and

acetamide protons.

¹³C NMR (DMSO-d₆)

Peaks corresponding to the

carbon atoms of the

heterocyclic core and

substituents.

Mass Mass Spectrometry (ESI+)
[M+H]⁺ ion corresponding to

the molecular weight of D927.

Mandatory Visualizations
Signaling Pathway of D927 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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